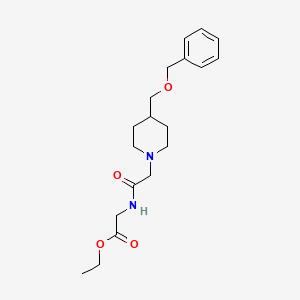

Ethyl 2-(2-(4-((benzyloxy)methyl)piperidin-1-yl)acetamido)acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds often involves the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation, a process not well developed, has been reported for 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach . This process, paired with a Matteson–CH2–homologation, allows for formal anti-Markovnikov alkene hydromethylation .Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve protodeboronation of pinacol boronic esters . This process, paired with a Matteson–CH2–homologation, allows for formal anti-Markovnikov alkene hydromethylation . The hydromethylation sequence has been applied to methoxy protected (−)-Δ8-THC and cholesterol .Aplicaciones Científicas De Investigación

Oxindole Synthesis :

- Application: This compound is utilized in the synthesis of oxindoles, particularly in palladium-catalyzed C-H functionalization processes. Oxindoles have significant implications in medicinal chemistry due to their presence in biologically active molecules.

- Source: (Magano, Kiser, Shine, & Chen, 2014).

Development of ACAT Inhibitors :

- Application: It plays a role in the discovery of clinical candidates like K-604, a potential treatment for diseases involving ACAT-1 overexpression. This highlights its relevance in drug development and therapeutic research.

- Source: (Shibuya et al., 2018).

Synthesis of Fluorescent Dyes :

- Application: Its derivatives are used in synthesizing fluorescent dyes for polyester fibers, indicating its utility in material science and industrial applications.

- Source: (Sabnis, Kazemi, & Rangnekar, 1992).

Antibacterial Studies :

- Application: Derivatives of this compound have been synthesized for antibacterial studies, showing its significance in developing new antimicrobial agents.

- Source: (Khalid et al., 2016).

Polymer Chemistry :

- Application: It's involved in the synthesis of novel copolymers, indicating its importance in the field of polymer chemistry and materials engineering.

- Source: (Wojdyla et al., 2022).

Acetylcholinesterase Inhibitors :

- Application: In medicinal chemistry, it's used in the synthesis of acetylcholinesterase inhibitors, which are important in treating neurodegenerative diseases like Alzheimer's.

- Source: (Sugimoto et al., 1995).

Oxidative Reactions :

- Application: This compound is part of the synthesis of oxidation reagents like Bobbitt’s salt, used in various oxidative chemical reactions.

- Source: (Mercadante et al., 2013).

Mecanismo De Acción

Target of Action

Ethyl 2-(2-(4-((benzyloxy)methyl)piperidin-1-yl)acetamido)acetate is a piperidine derivative . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals . .

Mode of Action

Piperidine derivatives have been shown to have various pharmacological activities

Propiedades

IUPAC Name |

ethyl 2-[[2-[4-(phenylmethoxymethyl)piperidin-1-yl]acetyl]amino]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28N2O4/c1-2-25-19(23)12-20-18(22)13-21-10-8-17(9-11-21)15-24-14-16-6-4-3-5-7-16/h3-7,17H,2,8-15H2,1H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIEULTPVUFTXEJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNC(=O)CN1CCC(CC1)COCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(1,5-Dinitro-3-azabicyclo[3.3.1]non-6-en-3-yl)acetic acid](/img/structure/B2807642.png)

![Methyl N-[(4-methylphenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]glycinate](/img/structure/B2807646.png)

![1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-(2-((4-fluorophenyl)amino)thiazol-4-yl)ethanone](/img/structure/B2807653.png)

![2-chloro-5-[(2-methyl-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B2807654.png)

![3-Methyl-1-(1-(4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carbonyl)piperidin-4-yl)imidazolidine-2,4-dione](/img/structure/B2807660.png)

![5-methyl-N-(4-methylphenyl)-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2807661.png)

![1-(benzo[d]thiazol-2-yl)-N-(2-methoxyethyl)azetidine-3-carboxamide](/img/structure/B2807663.png)